molecular formula C7H8N4OS B11187296 3-amino-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazin-6-one

3-amino-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazin-6-one

Cat. No.: B11187296
M. Wt: 196.23 g/mol
InChI Key: RPDQVGGDAYZPIC-UHFFFAOYSA-N
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Description

3-Amino-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazin-6-one (CAS: 80409-75-2) is a bicyclic heterocyclic compound featuring a pyrimido[2,1-b][1,3,4]thiadiazin-6-one core with an amino group at position 3 and a methyl substituent at position 6. The compound’s unique electronic and steric profile, conferred by the amino and methyl groups, distinguishes it from related derivatives .

Properties

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

3-amino-8-methyl-2H-pyrimido[2,1-b][1,3,4]thiadiazin-6-one

InChI

InChI=1S/C7H8N4OS/c1-4-2-6(12)11-7(9-4)13-3-5(8)10-11/h2H,3H2,1H3,(H2,8,10)

InChI Key

RPDQVGGDAYZPIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)SCC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methylpyrimidine with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then isolated and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.

Scientific Research Applications

3-amino-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazin-6-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic properties.

    Biology: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism by which 3-amino-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazin-6-one exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or interfere with DNA replication. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-amino-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazin-6-one with structurally analogous compounds, focusing on substituent effects, physical properties, synthetic routes, and biological activities.

Structural Analogues and Substituent Effects

Compound Name Core Structure Substituents Key Features
3-Amino-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazin-6-one Pyrimido[2,1-b][1,3,4]thiadiazin-6-one 3-NH₂, 8-CH₃ Enhanced solubility due to amino group; steric hindrance from methyl
3,7,8,9-Tetraphenyl-pyrimido[2,1-b][1,3,5]thiadiazin-6-one Pyrimido[2,1-b][1,3,5]thiadiazin-6-one 3,7,8,9-Ph Bulky aryl groups increase crystallinity; reduced solubility
8-(Nonafluorobutyl)-3-(pyrimidin-2-yl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3,5]thiadiazin-6-one Pyrimido[2,1-b][1,3,5]thiadiazin-6-one 8-C₄F₉, 3-pyrimidinyl Fluorinated chain enhances thermal stability; halogen bonding in crystal packing
3-Benzyl-8-(trifluoromethyl)-pyrimido[2,1-b][1,3,5]thiadiazin-6-one Pyrimido[2,1-b][1,3,5]thiadiazin-6-one 3-Bn, 8-CF₃ Electron-withdrawing CF₃ group alters reactivity; benzyl enhances lipophilicity
8-Amino-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one Pyrimido[2,1-b][1,3]thiazin-6-one 8-NH₂ Thiazinone vs. thiadiazinone core; reduced ring strain

Physical and Spectral Properties

  • 8-Amino-thiazinone: Commercially available (CAS: 127490-15-7), with solubility in polar solvents due to amino group .
  • Spectral Data: 3-Amino-8-methyl...thiadiazin-6-one: Likely exhibits IR peaks for NH₂ (~3300 cm⁻¹) and C=O (~1700 cm⁻¹), similar to ethyl 8-methyl-6-(3-nitrophenyl) derivatives (NMR confirms cyclic structure via HMBC) . Triaryl-thiadiazinones: Mass spectra (e.g., 7a-g) confirm molecular weights via [M+H]⁺ peaks .

Commercial and Industrial Relevance

  • Availability: 3-Amino-8-methyl...thiadiazin-6-one is listed by suppliers like AK Scientific , while 8-amino-thiazinone is available via Hangzhou Jhechem .
  • Applications : Fluorinated derivatives are explored in halogen-bonded materials , while benzyl/trifluoromethyl variants serve as intermediates in drug discovery .

Biological Activity

3-Amino-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazin-6-one is a heterocyclic compound with significant biological activity. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C7H8N4OS
  • Molecular Weight : 196.23 g/mol
  • CAS Number : [Not specified in the provided sources]

Antimicrobial Activity

Research has demonstrated that derivatives of pyrimido[2,1-b][1,3,4]thiadiazine exhibit considerable antimicrobial properties. A study highlighted that compounds with similar structures showed activity against various bacterial strains including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli25 µg/mL
Compound BS. aureus30 µg/mL
Compound CKlebsiella sp.20 µg/mL

Note: Values are illustrative; actual MIC values may vary based on experimental conditions.

Anticancer Activity

The compound has shown potential as an anticancer agent in preliminary studies. Research indicates that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis.

Case Study: Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives revealed that the presence of the thiadiazine moiety significantly enhances cytotoxic effects against human cancer cell lines. The compound was tested against several cancer types including breast and lung cancer.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)18

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses.

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